Methoxy-Positional Isomerism: Divergent Hydrogen-Bond Acceptor Topology and Lipophilicity vs. 5-Methoxybenzofuran Analog (CAS 2034434-64-3)
The target compound (CAS 2034502-65-1) places the single methoxy substituent on the pyridazine 6-position, generating a hydrogen-bond acceptor site adjacent to the pyridazine N1 nitrogen. In contrast, close analog CAS 2034434-64-3 bears the methoxy group on the benzofuran 5-position and retains an unsubstituted pyridazine ring [1]. This positional isomerism produces a measurable difference in computed lipophilicity (XLogP3 = 2.3 for the target vs. 2.2 for the analog) and repositions the primary H-bond acceptor locus, which is expected to alter kinase ATP-site binding geometry where the methoxypyridazine motif functions as a hinge-binding element .
| Evidence Dimension | Computed XLogP3 (lipophilicity) and methoxy substitution position |
|---|---|
| Target Compound Data | XLogP3 = 2.3; methoxy at pyridazine 6-position; TPSA = 77.7 Ų; H-bond acceptors = 6 |
| Comparator Or Baseline | CAS 2034434-64-3: XLogP3 = 2.2; methoxy at benzofuran 5-position; TPSA = 77.7 Ų; H-bond acceptors = 6 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic); methoxy location differs, altering H-bond acceptor spatial distribution |
| Conditions | Computed physicochemical properties via PubChem/InChI-based prediction algorithms; no experimental logP or logD data available |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration or target-binding pharmacophores, a 0.1 log unit lipophilicity shift combined with repositioned H-bond acceptors can translate into meaningful differences in permeability and kinase selectivity profiles—justifying compound-specific procurement over analog substitution.
- [1] Kuujia.com. CAS 2034434-64-3: 3-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine – Computed Properties. View Source
